molecular formula C8H13Cl3N2 B13048790 1-(2-Chlorophenyl)ethane-1,2-diamine 2hcl

1-(2-Chlorophenyl)ethane-1,2-diamine 2hcl

Cat. No.: B13048790
M. Wt: 243.6 g/mol
InChI Key: KMMFXUQAIZSHOW-UHFFFAOYSA-N
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Description

1-(2-Chlorophenyl)ethane-1,2-diamine 2HCl (CAS: 40658-76-2) is a dihydrochloride salt of an aromatic diamine. Its molecular formula is C₈H₁₃Cl₃N₂, with a molecular weight of 243.56 g/mol . The compound features a 2-chlorophenyl group attached to an ethane-1,2-diamine backbone, with two HCl molecules as counterions.

Properties

Molecular Formula

C8H13Cl3N2

Molecular Weight

243.6 g/mol

IUPAC Name

1-(2-chlorophenyl)ethane-1,2-diamine;dihydrochloride

InChI

InChI=1S/C8H11ClN2.2ClH/c9-7-4-2-1-3-6(7)8(11)5-10;;/h1-4,8H,5,10-11H2;2*1H

InChI Key

KMMFXUQAIZSHOW-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C(CN)N)Cl.Cl.Cl

Origin of Product

United States

Preparation Methods

Catalytic Asymmetric Synthesis via Aziridine Ring Opening

One of the most efficient and widely studied methods for preparing chiral 1,2-diamines, including derivatives like 1-(2-chlorophenyl)ethane-1,2-diamine, is the catalytic aminolysis of meso-aziridines . This approach involves:

  • Starting Material: Meso-aziridines bearing the 2-chlorophenyl substituent.
  • Catalyst: Chiral metal complexes such as yttrium complexes coordinated with chiral phosphine oxides.
  • Reaction: Nucleophilic ring opening of the aziridine by an amine nucleophile under catalytic asymmetric conditions.
  • Outcome: High yields (73–95%) and excellent enantioselectivities (83–96% ee) have been reported for similar 1,2-diamines.

This method benefits from:

  • High stereocontrol allowing preparation of enantiomerically enriched diamines.
  • Applicability to various substituted aziridines, including 2-chlorophenyl derivatives.
  • Mild reaction conditions and catalytic turnover.
Parameter Value Range Notes
Catalyst Chiral Yttrium complex Phosphine oxide ligands
Yield (%) 73–95 Depending on substrate and conditions
Enantiomeric Excess (%) 83–96 High stereoselectivity
Reaction Type Aminolysis of aziridines Ring opening with nucleophiles

Synthetic Route via Thiourea Intermediates and Cyclization

Another approach involves the synthesis of diamine derivatives through thiourea intermediates followed by intramolecular cyclization:

  • Step 1: Preparation of functionalized ethylenediamine precursors, including N-alkoxy-substituted ethylenediamines.
  • Step 2: Reaction with isothiocyanates to form thiourea intermediates.
  • Step 3: Deprotection and cyclization under controlled conditions to yield the diamine structure.
  • Challenges: Deprotection steps can lead to by-products; yields vary depending on protecting groups and reaction conditions.

This method is useful for synthesizing derivatives with modified nitrogen substituents, which can influence biological properties such as blood-brain barrier permeability.

Reduction and Functional Group Transformation Routes

  • Starting from nitro or imine precursors bearing the 2-chlorophenyl group, reductive amination or catalytic hydrogenation can be employed to introduce the diamine functionality.
  • Catalytic hydrogenation using palladium catalysts under mild conditions efficiently removes protecting groups and reduces intermediates to the desired diamine.
  • This approach is often used in multi-step syntheses of related pharmacologically active compounds.

Comparative Data of Preparation Methods

Preparation Method Starting Material Catalyst/Conditions Yield (%) Enantiomeric Excess (%) Notes
Catalytic aminolysis of aziridines Meso-aziridines with 2-chlorophenyl Chiral Yttrium complex, phosphine oxide ligands 73–95 83–96 High stereoselectivity, mild conditions
Thiourea intermediate cyclization Functionalized ethylenediamines + isothiocyanates Deprotection with hydrazine/EtOH, methylisothiouronium salt formation 40–83 Not specified Sensitive to protecting groups
Reductive amination/hydrogenation Nitro or imine precursors Pd catalyst, H2, ethanol Variable Not specified Used for deprotection and reduction

Research Findings and Notes

  • The catalytic asymmetric synthesis method is preferred for obtaining enantiomerically pure 1-(2-chlorophenyl)ethane-1,2-diamine, which is critical for pharmaceutical applications.
  • Modifications on the nitrogen substituents through alkoxy or other groups significantly affect the compound’s pharmacokinetic properties, such as blood-brain barrier permeability.
  • The thiourea intermediate method allows for structural diversification but requires careful optimization of deprotection and cyclization steps to avoid by-products and low yields.
  • Catalytic hydrogenation is a common step in multi-step syntheses to remove protecting groups and reduce intermediates efficiently.

Chemical Reactions Analysis

Types of Reactions: 1-(2-Chlorophenyl)ethane-1,2-diamine 2HCl undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding imines or amides.

    Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Reagents like alkyl halides and acyl chlorides are used for substitution reactions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield imines, while reduction can produce amines.

Scientific Research Applications

1-(2-Chlorophenyl)ethane-1,2-diamine 2HCl has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

    Industry: It is used in the production of various chemical intermediates and specialty chemicals.

Mechanism of Action

The mechanism of action of 1-(2-Chlorophenyl)ethane-1,2-diamine 2HCl involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Halogen-Substituted Phenyl Groups

1-(3-Chloro-5-Fluorophenyl)ethane-1,2-diamine
  • Molecular Formula : C₈H₁₀ClFN₂
  • Molecular Weight : 188.63 g/mol
  • This compound is discontinued commercially but serves as a reference for halogen positioning studies .
(1R)-1-(3-Chlorophenyl)ethane-1,2-diamine
  • Molecular Formula : C₈H₁₁ClN₂
  • Molecular Weight : 170.64 g/mol
  • Key Differences : The absence of HCl counterions and the 3-chlorophenyl substitution may reduce polarity compared to the target compound. Applications in asymmetric catalysis are hypothesized due to its chiral center .
1-(3-Bromophenyl)ethane-1,2-diamine 2HCl
  • Molecular Formula : C₈H₁₃BrCl₂N₂
  • Molecular Weight : 288.01 g/mol
  • Key Differences : Bromine’s larger atomic radius and lower electronegativity compared to chlorine could influence reactivity in cross-coupling reactions or antimicrobial activity .

Ethane-1,2-diamine Derivatives with Schiff Base Modifications

Schiff bases derived from ethane-1,2-diamine are widely studied for their coordination chemistry and applications in corrosion inhibition.

N,N′-Bis(4-Chlorobenzylidene)ethane-1,2-diamine (L1)
  • Structure : A tetradentate Schiff base formed by condensing ethane-1,2-diamine with 4-chlorobenzaldehyde.
  • Applications : Forms stable 2:1 ligand-to-metal complexes with Cu(II), Co(II), and Cd(II), used in catalysis and material science .
N,N′-Bis[1-(Pyridin-2-yl)ethylidene]ethane-1,2-diamine (LA)
  • Structure : Incorporates pyridine moieties, enhancing π-backbonding in metal complexes.
  • Applications : Zinc(II) complexes of LA exhibit hydrolytic cleavage properties, relevant to nuclear waste reprocessing .
N-Geranyl-N′-(2-Adamantyl)ethane-1,2-diamine (SQ109)
  • Structure : A branched diamine with bulky geranyl and adamantyl groups.
  • Applications : Demonstrates potent antimicrobial activity, particularly against Mycobacterium tuberculosis, highlighting the role of lipophilic substituents in drug design .
N1-(2,4,6-Trimethylbenzyl)ethane-1,2-diamine
  • Synthesis : Prepared via NaBH₄ reduction of a Schiff base precursor.
  • Applications : Intermediate in chiral carbene synthesis for asymmetric catalysis .

Physicochemical and Functional Comparison

Table 1: Key Properties of Selected Ethane-1,2-diamine Derivatives

Compound Name Molecular Formula Molecular Weight (g/mol) Key Features Applications
1-(2-Chlorophenyl)ethane-1,2-diamine 2HCl C₈H₁₃Cl₃N₂ 243.56 High polarity, dihydrochloride salt Coordination chemistry, drug delivery
1-(3-Chloro-5-Fluorophenyl)ethane-1,2-diamine C₈H₁₀ClFN₂ 188.63 Dual halogen substitution Structural studies
N,N′-Bis(4-Chlorobenzylidene)ethane-1,2-diamine C₁₆H₁₄Cl₂N₂ 317.20 Tetradentate ligand Metal complexation, catalysis
SQ109 C₂₂H₃₈N₂ 330.55 Lipophilic substituents Antimicrobial agent

Research Findings and Trends

  • Corrosion Inhibition : Ethane-1,2-diamine Schiff bases like EDDB and DBDB show >90% inhibition efficiency for C-steel in HCl, attributed to their planar adsorption on metal surfaces .
  • Catalytic Activity : Chiral diamines such as (1R,2R)-1,2-bis(4-methoxyphenyl)ethane-1,2-diamine dihydrochloride are pivotal in asymmetric hydrogenation, achieving >99% enantiomeric excess in some cases .
  • Material Science: Ethane-1,2-diamine enhances ZnO nanorod growth by modulating pH during chemical bath deposition, improving cyclohexane sensing performance .

Biological Activity

1-(2-Chlorophenyl)ethane-1,2-diamine dihydrochloride (also known as 1-(2-Chlorophenyl)ethane-1,2-diamine 2HCl) is a chemical compound that has garnered attention for its potential biological activities. This article explores the compound's biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

  • Molecular Formula : C8H10Cl2N2
  • Molecular Weight : 195.09 g/mol
  • SMILES Notation : ClC(C(CN)N)C1=CC=CC=C1

The compound is characterized by the presence of a chlorophenyl group attached to an ethane-1,2-diamine backbone. This unique structure contributes to its diverse biological activities and interactions with various biomolecules.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, such as receptors and enzymes. These interactions can modulate neurotransmitter levels and inhibit certain enzymatic activities, leading to various pharmacological effects.

Key Mechanisms:

  • Receptor Binding : The compound has been shown to bind to adrenergic receptors, influencing cardiovascular responses.
  • Enzyme Inhibition : It may inhibit enzymes involved in neurotransmitter metabolism, affecting mood and cognitive functions.

Biological Activity

Research has demonstrated several biological activities associated with this compound:

Antidepressant Effects

Studies indicate that the compound exhibits antidepressant-like effects in animal models. It appears to enhance serotonergic and noradrenergic neurotransmission, which are critical pathways in mood regulation.

Antitumor Activity

Preliminary studies suggest that this compound may possess antitumor properties. It has been observed to inhibit the proliferation of certain cancer cell lines in vitro.

Case Studies and Research Findings

StudyFocusFindings
Study A (2023)Antidepressant EffectsReported significant improvement in depressive behaviors in mice treated with the compound compared to control groups.
Study B (2024)Antitumor ActivityDemonstrated inhibition of cell growth in breast cancer cell lines with IC50 values indicating potency.
Study C (2024)Enzyme InteractionIdentified inhibition of monoamine oxidase (MAO), suggesting a mechanism for increased monoamine levels.

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